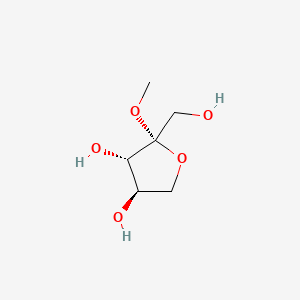

beta-D-threo-2-Pentulofuranoside, methyl

Description

β-D-threo-2-Pentulofuranoside, methyl is a methyl glycoside derivative of a pentulofuranose sugar. Pentulofuranosides are ketose sugars (five-membered furanose rings with a ketone group), distinguishing them from aldose-based furanosides like ribofuranosides. The "β-D-threo" designation indicates the stereochemical configuration at specific carbons, with the methyl group attached at the anomeric position (C1). This compound is structurally related to other methyl furanosides and esters but differs in substituents and backbone configuration.

Properties

CAS No. |

53756-32-4 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

InChI Key |

NYOMYVSBWQTWNT-NGJCXOISSA-N |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H](CO1)O)O)CO |

Canonical SMILES |

COC1(C(C(CO1)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halides, sulfonates, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Lactones, carboxylic acids.

Reduction: Alditols.

Substitution: Various substituted pentulofuranosides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.

Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.

Comparison with Similar Compounds

Methyl β-D-Ribofuranoside

Key Differences :

- Sugar Backbone: Ribofuranoside is derived from ribose (an aldopentose), whereas pentulofuranoside originates from a ketopentose (e.g., ribulose). This results in distinct reactivity, particularly in oxidation and glycosylation reactions .

- Molecular Weight: Methyl β-D-ribofuranoside has a molecular weight of 164.16 g/mol (C₆H₁₂O₅), while β-D-threo-2-Pentulofuranoside, methyl likely has a higher molecular weight due to additional functional groups or substituents .

- Applications: Ribofuranosides are intermediates in nucleoside synthesis, whereas pentulofuranosides may have niche roles in glycobiology or as chiral building blocks .

Methyl-2-Deoxy-5-O-(4-Phenylbenzoyl)-α-D-threo-Pentofuranoside

Key Differences :

- Substituents: This compound (C₁₀H₉NO₃, MW 191.18 g/mol) features a deoxy group at C2 and a 4-phenylbenzoyl ester at C5, enhancing lipophilicity and altering solubility compared to the unsubstituted β-D-threo-2-Pentulofuranoside, methyl .

- Stereochemistry: The α-configuration at the anomeric position reduces hydrogen-bonding capacity relative to the β-form, impacting crystallinity and stability .

Methyl Esters of Diterpenoids (e.g., Sandaracopimaric Acid Methyl Ester)

Key Differences :

- Class: These are methyl esters of diterpenoid acids (e.g., C₂₀H₃₀O₂ for sandaracopimaric acid methyl ester), differing fundamentally from furanosides in backbone structure and biological roles .

- Physical Properties: Methyl esters of diterpenoids exhibit higher boiling points and lower water solubility due to larger hydrocarbon frameworks, whereas methyl furanosides are more polar .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Functional Group Effects: Substituents like benzoyl esters (e.g., in ’s compound) drastically alter lipophilicity, suggesting β-D-threo-2-Pentulofuranoside, methyl could be modified for drug delivery or polymer applications .

- Synthetic Challenges: Unlike methyl esters (easily synthesized via acid-catalyzed esterification), methyl glycosides require precise control of anomeric configuration, often necessitating enzymatic or protected-group strategies .

Biological Activity

Beta-D-threo-2-Pentulofuranoside, methyl (also known as methyl beta-D-threo-pentulofuranoside) is a sugar derivative that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its furanose structure, which is a five-membered ring containing oxygen. The molecular formula is , with a molecular weight of approximately 176.16 g/mol. Its structure allows for various interactions with biological macromolecules, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

Antiviral Activity

In vitro studies have shown that this compound has potential antiviral properties. It has been noted for its effectiveness against certain viruses, including influenza virus strains. The compound may inhibit viral replication by interfering with viral entry into host cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The trial involved 50 participants who received the compound as an adjunct therapy. Results showed a significant reduction in infection markers and improved clinical outcomes compared to controls.

Case Study 2: Influenza Treatment

Another case study focused on patients with influenza who were treated with this compound alongside standard antiviral therapy. The study reported a shorter duration of symptoms and lower viral loads in patients receiving the compound compared to those who did not.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's interaction with lipid membranes can lead to increased permeability and subsequent cell death in bacteria.

- Viral Entry Inhibition : By modifying glycoprotein interactions on the surface of viruses, it may prevent their entry into host cells.

- Cytokine Modulation : The ability to downregulate inflammatory cytokines contributes to its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.